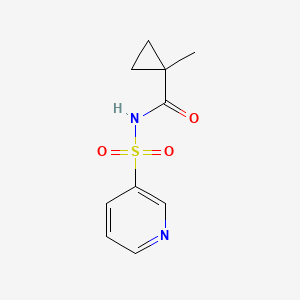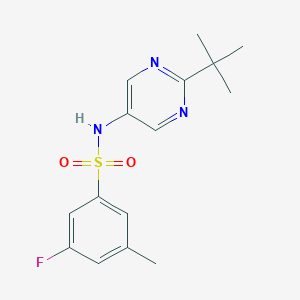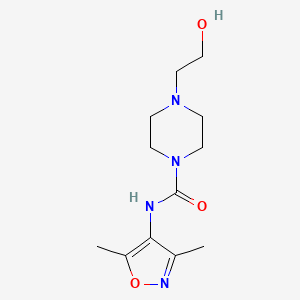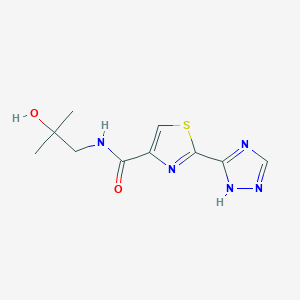![molecular formula C15H18N2O2S B7413852 N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine](/img/structure/B7413852.png)
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring, a cyclopropyl group, and a sulfonyl moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of quinoline with a suitable alkylating agent to introduce the methanamine group. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the addition of the methylsulfonyl group using a sulfonylating agent such as methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
(1-methanesulfonylcyclopropyl)methanamine hydrochloride: Shares the cyclopropyl and sulfonyl groups but lacks the quinoline ring.
Sulfonimidates: Contain a sulfonyl group and are used in similar applications but have different structural features.
Uniqueness
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is unique due to the combination of its quinoline ring, cyclopropyl group, and sulfonyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)15(7-8-15)11-16-10-13-5-2-4-12-6-3-9-17-14(12)13/h2-6,9,16H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCYVWXYHEXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNCC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)amino]ethyl]-4-phenylbenzamide](/img/structure/B7413794.png)
![4-hydroxy-N-[(2-methyl-4-propoxyphenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7413805.png)
![N-[(1-methoxycyclohexyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7413818.png)
![1-[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7413822.png)
![4-[5-[(1-Hydroxycyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B7413836.png)
![5-[1-(4-Bromopyridin-2-yl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7413842.png)
![1-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7413847.png)


![1-Cyclopropyl-5-[1-(2-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B7413879.png)
![1-benzyl-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-methylurea](/img/structure/B7413881.png)

![3-[4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-5-methyl-1H-pyridin-4-one](/img/structure/B7413890.png)
